molecular formula C9H16N2O6 B3433745 Thr-Glu CAS No. 54532-73-9

Thr-Glu

Cat. No.: B3433745
CAS No.: 54532-73-9
M. Wt: 248.23 g/mol
InChI Key: BECPPKYKPSRKCP-ZDLURKLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thr-Glu is a synthetic dipeptide composed of threonine and glutamic acid. This compound is provided as a high-purity, research-grade material for use in biochemical and physiological studies. Potential research applications for dipeptides like this compound include serving as a substrate for enzymatic activity studies of proteases and peptidases, investigating peptide absorption and transport mechanisms in cellular systems, exploring its role as a potential bioactive molecule or metabolite, and use as a standard in analytical chemistry and mass spectrometry for method development. The specific properties and research applications of the this compound dipeptide are an area of ongoing scientific investigation. Researchers are advised to consult the current scientific literature for the latest findings. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O6/c1-4(12)7(10)8(15)11-5(9(16)17)2-3-6(13)14/h4-5,7,12H,2-3,10H2,1H3,(H,11,15)(H,13,14)(H,16,17)/t4-,5+,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECPPKYKPSRKCP-ZDLURKLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCC(=O)O)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54532-73-9
Record name Threonylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies for Threonyl Glutamic Acid and Its Analogues

Chemical Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) Techniques for Thr-Glu

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. bachem.comgyrosproteintechnologies.com This method simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each step. bachem.com The synthesis of this compound via SPPS typically proceeds from the C-terminus to the N-terminus (N→C direction). nih.gov

The process begins with the attachment of the C-terminal amino acid, in this case, a protected glutamic acid derivative, to a solid support resin via a linker. nih.govdu.ac.in The choice of resin and linker is critical as it dictates the conditions for the final cleavage of the peptide from the support and determines the C-terminal functional group (e.g., acid or amide). gyrosproteintechnologies.comnih.gov

Following the anchoring of glutamic acid, the synthesis cycle for adding threonine consists of two main steps:

Deprotection: The temporary protecting group on the α-amino group of the resin-bound glutamic acid is removed. du.ac.in The most common strategy, Fmoc/tBu, uses the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection. This group is typically removed by treatment with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govlibretexts.org

Coupling: The next amino acid, a protected threonine derivative (e.g., Fmoc-Thr(tBu)-OH), is activated and coupled to the newly exposed amino group of the glutamic acid on the resin. du.ac.in Activation of the threonine's carboxylic acid is achieved using coupling reagents to form a reactive intermediate. mdpi.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. du.ac.in

Finally, the dipeptide is cleaved from the resin, and the permanent side-chain protecting groups (e.g., tert-butyl for the threonine hydroxyl and glutamic acid carboxyl groups) are removed simultaneously, typically with a strong acid like trifluoroacetic acid (TFA). nih.gov

Parameter Fmoc/tBu SPPS Strategy for this compound
Support Resin Polystyrene-based resins (e.g., Wang, Rink Amide) are common. gyrosproteintechnologies.comnih.gov
Nα-Protection 9-fluorenylmethoxycarbonyl (Fmoc). du.ac.in
Side-Chain Protection (Thr) tert-butyl (tBu).
Side-Chain Protection (Glu) tert-butyl (tBu) or other acid-labile groups. nih.gov
Coupling Reagents Carbodiimides (DCC, DIC) with additives (HOBt, HOAt), or phosphonium/uronium salts (HBTU, HATU, HCTU). americanpeptidesociety.orgresearchgate.net
Deprotection Agent 20% Piperidine in DMF. nih.govlibretexts.org
Cleavage Cocktail Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane). nih.govpeptide.com

This table provides an overview of the common reagents and strategies used in the Fmoc/tBu solid-phase synthesis of the this compound dipeptide.

Solution-Phase Peptide Synthesis Strategies for this compound

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), predates solid-phase methods and remains valuable, particularly for large-scale production. libretexts.orgmdpi.com In this approach, all reactions are carried out in a homogeneous solution, requiring purification of the intermediate product after each coupling step. libretexts.org

The synthesis of this compound in solution requires the careful selection of protecting groups to ensure specificity. To form the this compound peptide bond, the amino group of threonine and the side-chain carboxyl group of glutamic acid must be protected. Likewise, the main-chain carboxyl group of threonine must be activated to react with the amino group of glutamic acid, whose own carboxyl groups are protected, often as esters. libretexts.org

A typical coupling step involves:

Protection: The N-terminus of Threonine is protected (e.g., with a Boc or Z group), and the C-terminus and side chain of Glutamic acid are protected (e.g., as methyl or benzyl (B1604629) esters). libretexts.org

Activation: The C-terminal carboxyl group of the protected threonine is activated using a coupling reagent. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) are common activators. libretexts.orgamericanpeptidesociety.org

Coupling: The activated threonine is reacted with the protected glutamic acid ester to form the dipeptide.

Purification: The resulting protected dipeptide is purified to remove unreacted starting materials and by-products.

Deprotection: The protecting groups are selectively removed to yield the final this compound dipeptide.

Microwave heating can be employed to accelerate reaction times in solution-phase synthesis. mdpi.com For instance, the use of titanium tetrachloride (TiCl4) as a condensing agent under microwave irradiation has been shown to be effective for dipeptide synthesis. mdpi.com

Reagent Class Examples Role in Solution-Phase Synthesis
Nα-Protecting Groups tert-butyloxycarbonyl (Boc), Carbobenzyloxy (Z), 9-fluorenylmethoxycarbonyl (Fmoc). libretexts.orgPrevents self-coupling and directs the reaction to the desired N-terminus.
C-Terminal/Side Chain Protecting Groups Methyl esters, Benzyl (Bzl) esters. libretexts.orgProtects carboxylic acid functional groups from reacting.
Coupling Reagents Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), Propylphosphonic Anhydride (T3P®). americanpeptidesociety.orgmdpi.comActivates the C-terminal carboxyl group for amide bond formation.
Additives 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt). americanpeptidesociety.orgSuppresses racemization and improves coupling efficiency.

This table summarizes the types of reagents commonly used in the solution-phase synthesis of peptides like this compound.

Advanced Ligation Chemistry for this compound Integration

Ligation chemistries are powerful for synthesizing large peptides and proteins by joining smaller, unprotected peptide fragments. nih.govnih.gov These methods offer a convergent approach, which is often more efficient than the linear, stepwise synthesis of long sequences.

Serine/Threonine Ligation (STL) is a chemoselective method that forms a native peptide bond at an Xaa-Ser or Xaa-Thr junction, where Xaa is another amino acid. nih.gov The reaction occurs between a peptide fragment with a C-terminal salicylaldehyde (B1680747) (SAL) ester and another fragment bearing an N-terminal serine or threonine. nih.govresearchgate.net

The mechanism involves an initial reaction between the aldehyde of the SAL ester and the amino group of the N-terminal threonine to form an imine. This is followed by an intramolecular cyclization of the threonine's β-hydroxyl group, leading to an oxazolidine (B1195125) intermediate. A subsequent O-to-N acyl transfer forms an N,O-benzylidene acetal, which, upon acidolysis, yields the native peptide bond. nih.gov

For the synthesis of a peptide containing a this compound sequence using STL, the ligation would be designed to occur at the peptide bond preceding the threonine residue. One fragment would be synthesized with an N-terminal threonine (e.g., the this compound dipeptide itself or a larger fragment starting with Thr), and the other fragment would be prepared as a C-terminal SAL ester. However, research has shown that certain C-terminal amino acids on the SAL ester peptide, specifically Aspartic Acid (Asp) and Glutamic Acid (Glu), are not compatible with the STL strategy due to the instability of the required peptide SAL ester. researchgate.netnih.gov This presents a significant limitation if the desired ligation site is immediately preceding the this compound sequence (i.e., at a Glu-Thr junction).

Native Chemical Ligation (NCL) is the most widely used ligation method for protein synthesis. wikipedia.orgnih.gov The classic NCL reaction joins a peptide with a C-terminal thioester to another peptide that has an N-terminal cysteine residue. wikipedia.orgscispace.com The reaction proceeds via a reversible transthioesterification, followed by an irreversible intramolecular S-to-N acyl shift, forming a native peptide bond at the ligation site. nih.govscispace.com

Standard NCL does not directly involve threonine or glutamic acid at the ligation junction, as it requires the unique properties of an N-terminal cysteine. Therefore, to incorporate a this compound dipeptide into a larger protein using NCL, the this compound sequence would need to be located within one of the peptide fragments being ligated, away from the C-terminal thioester or the N-terminal cysteine. The presence of threonine and glutamic acid residues with their respective side-chain functionalities does not interfere with the NCL reaction, as the high chemoselectivity of the ligation targets only the N-terminal cysteine and the C-terminal thioester. nih.gov

Strategies to expand the scope of NCL beyond cysteine, such as the use of thiol-bearing chemical auxiliaries or selenium-based chemistry, could theoretically allow for ligation at other sites. nih.govsquarespace.com For example, a derivative of glutamic acid could potentially be modified with a thiol-containing auxiliary group to enable ligation, although this would add complexity to the synthesis and require subsequent removal of the auxiliary.

Stereochemical Control and Racemization Prevention in this compound Synthesis

Maintaining the stereochemical integrity of the chiral α-carbons of both threonine and glutamic acid is paramount during peptide synthesis. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation step of the coupling reaction. nih.gov The activated carboxylic acid can form an oxazolone (B7731731) intermediate, which is susceptible to deprotonation at the α-carbon by a base, leading to loss of stereochemical purity. mdpi.com

Several strategies are employed to suppress racemization:

Choice of Coupling Reagent: Uronium/phosphonium salt-based reagents like HBTU and HATU, when used with additives like HOBt or HOAt, are highly efficient and help to minimize racemization compared to carbodiimides alone. americanpeptidesociety.orgpeptide.commdpi.com

Reaction Conditions: Lowering the reaction temperature and minimizing the time the amino acid remains in its activated state can reduce the extent of racemization. researchgate.net

Protecting Groups: The type of Nα-protecting group can influence racemization. The urethane-based Fmoc and Boc groups generally provide good protection against racemization during coupling. nih.gov

Base Selection: The choice and amount of base used during the coupling step are critical. Hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) are commonly used, but their concentration should be carefully controlled. du.ac.in The use of a hindered amine like collidine has been shown to minimize racemization for certain amino acids. researchgate.net

Certain amino acids like histidine and cysteine are particularly prone to racemization. researchgate.netpeptide.com While threonine and glutamic acid are generally less susceptible, rigorous control of reaction conditions is still necessary to ensure the synthesis of a stereochemically pure this compound dipeptide.

Protecting Group Strategies in this compound Chemical Synthesis

The chemical synthesis of this compound necessitates the use of protecting groups to prevent unwanted side reactions at the various functional groups of the amino acid residues. A common and effective approach for the synthesis of this compound is the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). nih.govbachem.com This strategy is orthogonal, meaning that the protecting groups for the α-amino group and the side chains can be removed under different conditions, allowing for selective deprotection during the synthesis. wikipedia.org

In the synthesis of this compound, the following protecting groups are typically employed:

α-Amino group of Threonine: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the N-terminus. The Fmoc group is base-labile and is typically removed using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF). nih.govadventchembio.com

Side chain of Threonine: The hydroxyl group of the threonine side chain is protected with a tert-butyl (tBu) ether. The tBu group is acid-labile and is removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA). nih.govmedchemexpress.com

Side chain of Glutamic Acid: The γ-carboxyl group of the glutamic acid side chain is also protected with a tert-butyl (tBu) ester. Similar to the tBu ether on threonine, this protecting group is stable to the basic conditions used for Fmoc removal and is cleaved by strong acid during the final step. nih.gov

The general workflow for the solid-phase synthesis of this compound using the Fmoc/tBu strategy would involve the following steps:

Resin Loading: The C-terminal amino acid, in this case, Glutamic acid with its α-amino group protected by Fmoc and its side chain protected by a tBu ester (Fmoc-Glu(OtBu)-OH), is attached to a solid support (resin).

Fmoc Deprotection: The Fmoc group on the α-amino group of the resin-bound glutamic acid is removed with a piperidine solution.

Coupling: The next amino acid, Fmoc-protected Threonine with a tBu-protected side chain (Fmoc-Thr(tBu)-OH), is activated and coupled to the free amino group of the glutamic acid on the resin. Common coupling reagents include aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), often in the presence of a base such as N,N-diisopropylethylamine (DIEA). bachem.compeptide.com

Final Deprotection and Cleavage: After the final coupling step, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all the side-chain protecting groups (tBu) are simultaneously removed by treatment with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions. nih.gov

Step Reagent/Condition Purpose
Resin Loading Fmoc-Glu(OtBu)-OH, DIC/HOBt or similar Covalent attachment of the C-terminal amino acid to the solid support.
Fmoc Deprotection 20% Piperidine in DMF Removal of the temporary Fmoc protecting group from the α-amino group.
Coupling Fmoc-Thr(tBu)-OH, HBTU/DIEA or PyBOP/DIEA Formation of the peptide bond between Threonine and Glutamic acid.
Final Cleavage and Deprotection Trifluoroacetic acid (TFA) with scavengers Cleavage of the dipeptide from the resin and removal of the tBu side-chain protecting groups.

Enzymatic Synthesis Approaches

Enzymatic methods for peptide synthesis offer several advantages over chemical methods, including mild reaction conditions, high stereospecificity, and the avoidance of toxic reagents and protecting groups. researchgate.net

Protease-Catalyzed Dipeptide Formation of this compound

Proteases, enzymes that typically catalyze the hydrolysis of peptide bonds, can be used in reverse to synthesize peptides under specific conditions. researchgate.net The equilibrium of the reaction can be shifted towards synthesis by using high concentrations of substrates, employing organic solvents, or immobilizing one of the reactants. nih.gov

While proteases like thermolysin and α-chymotrypsin are commonly used for peptide synthesis, their substrate specificity often favors hydrophobic or aromatic amino acids, respectively. nih.govnih.gov Thermolysin, for instance, shows a preference for hydrophobic L-amino acids as the carbonyl group donor in the newly formed peptide bond. nih.gov This makes them less than ideal for the synthesis of a dipeptide composed of the polar amino acids threonine and glutamic acid.

However, some proteases exhibit broader substrate specificity. For example, an aminopeptidase (B13392206) from Streptomyces septatus TH-2 has been shown to have a broad specificity for both acyl donors and acceptors, enabling the synthesis of various dipeptides. nih.gov While the synthesis of this compound has not been specifically reported with this enzyme, its broad specificity suggests it could be a potential candidate for this reaction. The synthesis would typically involve the condensation of a threonine derivative (as the acyl donor) with a glutamic acid derivative (as the acyl acceptor) in a medium with low water activity to favor synthesis over hydrolysis. nih.gov

Engineered Enzyme Systems for Specific this compound Synthesis

The limitations of natural proteases, such as their narrow substrate specificity and hydrolytic side reactions, can be overcome through protein engineering. nih.gov By modifying the active site of an enzyme, it is possible to alter its substrate preference and enhance its synthetic capabilities.

Engineered ligases, derived from proteases like subtilisin, have been developed to efficiently catalyze the formation of peptide bonds. nih.gov For example, a highly engineered variant of subtilisin, termed peptiligase, has been shown to be a very efficient enzyme for coupling peptide segments. researchgate.net Furthermore, an engineered trypsin variant, known as thymoligase, has been developed with a preference for a positively charged amino acid at the P1 position and a negatively charged amino acid at the P1' position, such as aspartic or glutamic acid. nih.gov While not a perfect match for the this compound pair, this demonstrates the potential of enzyme engineering to create catalysts for the synthesis of dipeptides with charged or polar residues.

The development of an engineered enzyme specific for the formation of the this compound bond would likely involve a directed evolution approach. This would entail creating a library of mutant enzymes and screening them for the desired ligase activity with threonine and glutamic acid derivatives as substrates.

Biocatalytic Strategies for Threonyl-Glutamic Acid Production

Biocatalytic strategies for the production of this compound could involve either whole-cell systems or isolated enzymes. While the direct microbial fermentation of specific dipeptides is not yet a widely established industrial process, there is growing interest in this area as a sustainable alternative to chemical synthesis. nih.govnih.gov

The production of the individual amino acids, L-glutamic acid and L-threonine, through microbial fermentation is a well-established industrial process. researchgate.netmdpi.com Strains of Corynebacterium glutamicum are widely used for the large-scale production of L-glutamic acid. researchgate.net The biosynthesis of L-threonine in microorganisms starts from aspartic acid.

A potential biocatalytic route for this compound production could involve a two-step enzymatic process. In the first step, L-threonine and L-glutamic acid would be produced through fermentation. In the second step, a suitable ligase or a protease with synthetic activity would be used to couple the two amino acids to form the dipeptide. This could be performed using either isolated enzymes or a whole-cell system engineered to express the required ligase activity. Such a system would offer a "green" manufacturing process for the production of this compound. nih.gov

Biochemical Pathways and Metabolism of Thr Glu

Biosynthesis of Threonine and Glutamic Acid as Precursors

The formation of the Thr-Glu dipeptide is contingent upon the availability of its constituent amino acids, threonine and glutamic acid. These amino acids are synthesized via distinct and highly regulated metabolic pathways.

Threonine is an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. wikipedia.org However, in plants and many microorganisms, threonine is synthesized from the precursor L-aspartate through a multi-step enzymatic route known as the aspartate family pathway. biocyclopedia.comresearchgate.net This pathway also leads to the synthesis of other essential amino acids like lysine, methionine, and isoleucine. biocyclopedia.comnih.gov

The biosynthesis of threonine from aspartate involves a series of key enzymatic reactions:

Phosphorylation of Aspartate: The pathway begins with the phosphorylation of aspartate by the enzyme aspartokinase , producing β-aspartyl-phosphate. researchgate.net

Reduction to a Semialdehyde: Next, aspartate-semialdehyde dehydrogenase catalyzes the reduction of β-aspartyl-phosphate to L-aspartate-4-semialdehyde. nih.govresearchgate.net This intermediate represents a crucial branch point in the pathway.

Conversion to Homoserine: The L-aspartate-4-semialdehyde is then converted to homoserine by the enzyme homoserine dehydrogenase . nih.govresearchgate.net

Final Steps to Threonine: Homoserine is subsequently phosphorylated by homoserine kinase to form O-phosphohomoserine. researchgate.netresearchgate.net This molecule serves as the direct substrate for threonine synthase , which catalyzes the final step to produce L-threonine. researchgate.netresearchgate.net

The regulation of this pathway is complex, often involving feedback inhibition where the end-product amino acids, including threonine and lysine, inhibit the activity of early enzymes like aspartokinase. biocyclopedia.com

Glutamic acid (often found in its anionic form, glutamate) is a non-essential amino acid in humans, as it can be readily synthesized by the body. wikipedia.org Its biosynthesis is primarily linked to the citric acid cycle, starting from the intermediate α-ketoglutarate. proteopedia.orglibretexts.org

The primary reaction for glutamate (B1630785) synthesis is transamination . wikipedia.orgyoutube.com In this reversible reaction, an aminotransferase enzyme facilitates the transfer of an amino group from a donor amino acid (like alanine (B10760859) or aspartate) to α-ketoglutarate. wikipedia.orgproteopedia.org This conversion yields glutamic acid and a new α-keto acid. wikipedia.org

Alternatively, the enzyme glutamate dehydrogenase (GDH) can catalyze the reductive amination of α-ketoglutarate using ammonium (B1175870) and a reducing equivalent like NADPH to form glutamate. wikipedia.orgfrontiersin.org Glutamate holds a central position in amino acid metabolism, acting as a key donor of amino groups for the synthesis of other amino acids. proteopedia.org

Potential Metabolic Interconversions Involving this compound

Once formed, potentially during the breakdown of larger proteins, the this compound dipeptide can be further metabolized. This primarily involves its degradation back into its constituent amino acids.

The breakdown of peptides is a fundamental biological process. Large proteins are first cleaved into smaller peptides by enzymes called proteases (or proteinases). assaygenie.comlongdom.org These smaller peptides, including dipeptides like this compound, are then targeted by peptidases . assaygenie.com

Peptidases are broadly classified as exopeptidases or endopeptidases. Exopeptidases cleave peptide bonds at the ends of a peptide chain. This category includes:

Aminopeptidases: Which cleave the N-terminal amino acid. taylorandfrancis.comnih.gov

Carboxypeptidases: Which cleave the C-terminal amino acid. taylorandfrancis.com

Dipeptidases: Which specifically hydrolyze dipeptides into two free amino acids. taylorandfrancis.com

The digestion of dietary proteins in the small intestine relies heavily on peptidases located on the brush border of intestinal cells to complete the breakdown of peptides into absorbable amino acids. taylorandfrancis.com

The hydrolysis of the this compound dipeptide would be catalyzed by a peptidase, most likely a dipeptidase. taylorandfrancis.com These enzymes are responsible for the final step of protein digestion, ensuring that dipeptides are broken down into their constituent amino acids before or after absorption into intestinal cells. taylorandfrancis.com

The specificity of peptidases can vary. For instance, some aminopeptidases show a preference for specific N-terminal residues; aminopeptidase (B13392206) A, for example, is specific for N-terminal glutamate and aspartate residues. nih.gov While specific studies on the enzymatic hydrolysis of this compound are not abundant, general dipeptidases found in various tissues would be expected to catalyze its cleavage into free threonine and glutamic acid. The bacterial dipeptidyl-peptidase 7 (DPP7) has been shown to have an expanded substrate specificity that includes the ability to cleave peptides with threonine at certain positions. nih.gov

Theoretical Roles as Metabolic Intermediates or Signaling Precursors

While the primary role of dipeptides is often considered to be transient intermediates in protein metabolism, there is growing interest in their potential for more direct biological activities.

As a known metabolite, this compound is an intermediate in cellular metabolism, likely resulting from the systematic breakdown of endogenous or dietary proteins. nih.gov Its presence reflects the constant state of protein turnover within cells. researchgate.net The controlled hydrolysis of this compound by intracellular peptidases ensures the release of threonine and glutamic acid, which can then be reutilized for new protein synthesis or channeled into other metabolic pathways. researchgate.net For example, glutamate is a key compound in cellular metabolism and can be converted back to α-ketoglutarate to enter the citric acid cycle for energy production. wikipedia.org

Theoretically, this compound could also serve as a precursor for signaling molecules. Glutamate itself is the most abundant excitatory neurotransmitter in the vertebrate nervous system and is a precursor for the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). wikipedia.org The regulated cleavage of this compound in specific tissues could potentially modulate the local concentration of glutamate available for these signaling functions. While many signaling functions are attributed to single amino acids, some dipeptides have been shown to possess biological activity, such as inhibiting enzyme activity or acting as sweeteners. researchgate.net Therefore, it is plausible that this compound could have signaling or regulatory roles that are yet to be fully elucidated, either directly or through the controlled release of its bioactive constituents.

Consideration of this compound in Amino Acid Pool Dynamics

The concept of the amino acid pool refers to the collection of free amino acids available in the body for protein synthesis and other metabolic processes. nyu.eduyoutube.com This pool is in a dynamic state, with continuous input from dietary protein breakdown, synthesis of non-essential amino acids, and protein turnover, and continuous output through protein synthesis, synthesis of other nitrogen-containing compounds, and amino acid catabolism. youtube.com

The dipeptide this compound would contribute to the amino acid pool upon its hydrolysis into L-threonine and L-glutamic acid. The rate at which this compound is hydrolyzed by dipeptidases would influence the temporal and spatial availability of these two amino acids. wikipedia.org While dipeptides are generally absorbed more rapidly than free amino acids, their intracellular fate involves cleavage into their constituent amino acids. wikipedia.org

The contribution of this compound to the amino acid pool would be directly proportional to its concentration and the activity of dipeptidases. Once hydrolyzed, the released threonine and glutamic acid would mix with the existing free amino acid pool in the enterocytes and subsequently in the portal circulation and the rest of the body.

The dynamics of the amino acid pool are influenced by the metabolic state of the organism. For instance, during periods of growth or tissue repair, the demand for amino acids for protein synthesis is high, leading to a greater flux out of the amino acid pool. Conversely, during fasting or in catabolic states, protein breakdown contributes to the amino acid pool, which can then be used for energy production. The introduction of this compound would provide a direct source of two key amino acids that can be utilized to meet these metabolic demands.

Hypothesis on this compound Involvement in Metabolic Fluxes

Metabolic flux analysis is a powerful tool used to quantify the rates of metabolic pathways in a biological system. creative-proteomics.comcreative-proteomics.comasm.org While direct metabolic flux analysis of this compound has not been reported, we can hypothesize its involvement based on the known metabolic roles of its constituent amino acids.

The hydrolysis of this compound and the subsequent entry of L-threonine and L-glutamic acid into their respective metabolic pathways would influence several key metabolic fluxes.

Hypothesized Influences on Metabolic Fluxes:

Increased Flux towards Energy Production: Both threonine and glutamic acid can be catabolized to intermediates of the citric acid cycle. wikipedia.org The degradation of threonine to acetyl-CoA and the conversion of glutamic acid to α-ketoglutarate would increase the flux of carbon skeletons into the citric acid cycle, thereby enhancing ATP production.

Modulation of Gluconeogenesis: The carbon skeleton of threonine can be converted to pyruvate (B1213749), a key substrate for gluconeogenesis. wikipedia.org Glutamic acid, via its conversion to α-ketoglutarate, can also feed into the gluconeogenic pathway. Therefore, the availability of this compound could potentially increase the flux towards glucose synthesis, particularly in states of fasting or low carbohydrate availability.

Impact on Nitrogen Metabolism and the Urea (B33335) Cycle: The metabolism of both threonine and glutamic acid releases ammonia (B1221849). The oxidative deamination of glutamic acid is a major source of ammonia. This ammonia must be detoxified, primarily through the urea cycle in the liver. An increased supply of this compound could therefore lead to an increased flux through the urea cycle to handle the additional nitrogen load.

Influence on Neurotransmitter Synthesis: Glutamic acid is a major excitatory neurotransmitter and the precursor to the inhibitory neurotransmitter GABA. An increased availability of glutamic acid from this compound hydrolysis could potentially modulate the fluxes of these neurotransmitter synthesis pathways in the central nervous system.

Table 2: Potential Impact of this compound on Key Metabolic Fluxes

Metabolic PathwayConstituent Amino AcidHypothesized Effect of this compound
Citric Acid Cycle Threonine, Glutamic AcidIncreased flux due to provision of acetyl-CoA and α-ketoglutarate.
Gluconeogenesis Threonine, Glutamic AcidPotential increase in flux via pyruvate and citric acid cycle intermediates.
Urea Cycle Threonine, Glutamic AcidIncreased flux to process ammonia released from amino acid catabolism.
Neurotransmitter Synthesis Glutamic AcidPotential modulation of glutamate and GABA synthesis pathways.

It is important to emphasize that these are hypothesized involvements based on the established metabolic roles of L-threonine and L-glutamic acid. Further research employing metabolic flux analysis with isotopically labeled this compound would be necessary to experimentally validate these hypotheses and to quantify the precise contribution of this dipeptide to various metabolic pathways.

Molecular Interactions and Recognition Mechanisms Involving Thr Glu

Non-Covalent Interactions of Thr-Glu with Macromolecules

Non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions, play a significant role in how this compound interacts with its environment and with larger biological molecules. The specific contribution of each type of interaction is influenced by the chemical properties of the Threonine and Glutamic Acid side chains and the context of the interaction.

Hydrogen Bonding Networks Involving this compound

Hydrogen bonds are a fundamental type of non-covalent interaction involving the sharing of a hydrogen atom between an electronegative donor atom and an electronegative acceptor atom. In the context of this compound, hydrogen bonding can occur through several sites: the hydroxyl group of the Threonine side chain, the carboxyl groups of the Glutamic Acid side chain, the peptide backbone amide nitrogen (as a donor), and the peptide backbone carbonyl oxygen (as an acceptor).

Studies on dipeptide crystal structures highlight the importance of hydrogen-bonding patterns, often involving head-to-tail chains between the N-terminal amino groups and C-terminal carboxylate groups of zwitterionic dipeptides researchgate.net. These patterns can generate hydrogen-bonded layers researchgate.net. The Threonine side chain, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor, contributing to complex hydrogen bonding networks. Similarly, the Glutamic Acid side chain, with its two carboxyl oxygens, can participate as a hydrogen bond acceptor and, under certain protonation states, as a donor.

Research indicates that side chains of polar residues like Serine, Tyrosine, and Threonine participate in hydrogen bonds with porphyrins, often through water molecules, emphasizing the role of solvent in these interactions benthamopen.com. The frequency of hydrogen bonds can vary, with some molecules forming multiple hydrogen bonds benthamopen.com. Short hydrogen bonds, with donor-acceptor distances less than 2.7 Å, are also observed in proteins, often involving charged groups, though they can occur in neutral environments as well iisc.ac.in. The side chains of positively charged amino acids frequently pair with negatively charged Aspartate and Glutamate (B1630785) residues in short hydrogen bonds iisc.ac.in.

Electrostatic Interactions and Salt Bridge Formation in this compound Contexts

Electrostatic interactions arise from the attractive or repulsive forces between charged or partially charged atoms. The Glutamic Acid residue in this compound possesses a negatively charged carboxylate group at physiological pH, making it a key participant in electrostatic interactions. These interactions can range from simple charge-charge attractions to the formation of stable salt bridges.

A salt bridge is a specific type of non-covalent interaction involving an electrostatic attraction between two ionized sites, typically a negatively charged acidic residue (like Glutamate or Aspartate) and a positively charged basic residue (like Lysine or Arginine) openmopac.netresearchgate.net. Salt bridges are considered among the strongest non-covalent interactions in proteins openmopac.net. While this compound itself is a dipeptide, the Glutamic Acid residue within this compound can form salt bridges with positively charged residues on interacting macromolecules.

The formation and stability of salt bridges are influenced by the surrounding environment, including the presence of water molecules aip.orgfu-berlin.de. In a desolvated state, a peptide containing acidic and basic residues might prefer a neutral state, but the addition of water can induce proton transfer and lead to a zwitterionic salt bridge state aip.org. The stabilization of this zwitterionic state depends on the hydrogen bonding networks involving the side chain termini, water molecules, and the peptide backbone aip.orgfu-berlin.de. Studies on model peptides have shown that salt bridges can be weakened by increased hydration, leading to solvent-shared or solvent-separated ion pairs aip.orgfu-berlin.de.

Electrostatic interactions, including salt bridges, are crucial for protein structure and binding researchgate.net. They form when the distance between the side-chain carbonyl oxygen of Aspartate or Glutamate and the side-chain nitrogen atoms of Arginine, Lysine, or Histidine is within 0.4 nm, facilitated by Coulomb attraction researchgate.net.

Hydrophobic Interactions in this compound Recognition

Hydrophobic interactions arise from the tendency of nonpolar molecules or regions to avoid contact with water, leading to their association in an aqueous environment muni.cz. While Threonine and Glutamic Acid have polar and charged components, their side chains also contain nonpolar segments that can participate in hydrophobic interactions, particularly in specific molecular contexts or within hydrophobic pockets of macromolecules.

The methyl group on the Threonine side chain contributes a nonpolar character. The carbon chain of the Glutamic Acid side chain also has some hydrophobic nature, although the dominant feature is the charged carboxyl group. In interactions with macromolecules, particularly within binding sites or interfaces that have hydrophobic regions, these nonpolar parts of this compound can contribute to binding stability through hydrophobic effects.

Research on peptide assemblies highlights the role of hydrophobic interactions in stabilizing structures like beta-sheets and fibrils rsc.org. While aromatic residues like Phenylalanine are strong drivers of hydrophobic interactions and pi-pi stacking rsc.org, even residues with polar components can participate, especially if their nonpolar segments are sequestered from the aqueous environment pnas.org. The folding of proteins, for instance, is significantly driven by the sequestration of nonpolar amino acids in the protein core muni.czpnas.org. Even charged side chains like Lysine and Glutamic Acid can participate in hydrophobic interactions if their charged groups are neutralized by salt bridges or hydrogen bonds, allowing their nonpolar methylene (B1212753) groups to interact hydrophobically pnas.org.

Enzyme-Substrate/Ligand Recognition of this compound Containing Motifs

Peptides and proteins containing the this compound sequence or variations thereof can be recognized as substrates or ligands by specific enzymes. The recognition process is highly dependent on the precise arrangement of amino acids in the enzyme's active site and the chemical properties of the this compound dipeptide or the Thr and Glu residues within a larger motif.

Active Site Architectural Contributions of Threonine and Glutamic Acid Residues

Threonine and Glutamic Acid residues are frequently found in the active sites of enzymes, where they play diverse roles in substrate binding, recognition, and catalysis ijarsct.co.inwikipedia.org.

Threonine, with its hydroxyl group, can act as a nucleophile in enzymatic reactions, particularly in hydrolysis or phosphorylation ijarsct.co.in. It can also participate in hydrogen bonding, contributing to the precise positioning of substrates within the active site ijarsct.co.innih.gov. In some enzymes, Threonine is part of a catalytic triad, a set of three coordinated residues essential for catalysis wikipedia.org. For example, threonine proteases utilize a Threonine residue as the catalytic nucleophile wikipedia.org. The methyl group of Threonine can influence the orientation of the active site and substrate due to steric constraints wikipedia.org.

Glutamic Acid, with its negatively charged carboxylate group at physiological pH, often functions as a general acid or base in catalysis ijarsct.co.in. It can also coordinate metal ions, which are essential cofactors for many enzymes, helping to position them correctly in the active site ijarsct.co.in. Glutamic Acid residues are frequently involved in electrostatic interactions with positively charged substrates or cofactors and can participate in salt bridge formation within the active site or with the substrate openmopac.netresearchgate.netijarsct.co.in. The carboxylate group of Glutamate can form hydrogen bonds with substrates or other active site residues nih.gov.

The specific arrangement and interaction of Threonine and Glutamic Acid residues within an enzyme's active site create a unique chemical environment that dictates the enzyme's specificity for certain substrates or ligands, including those containing this compound or related sequences nih.govnih.gov.

Specificity and Binding Dynamics in Enzyme-Dipeptide Interactions

The recognition of a dipeptide like this compound or a larger peptide motif containing these residues by an enzyme is a dynamic process governed by the complementarity of their shapes and chemical properties, mediated by the non-covalent interactions discussed earlier. Enzyme specificity refers to the enzyme's ability to selectively bind and act upon particular substrates.

Studies on dipeptide epimerases, for instance, demonstrate how subtle changes in the enzyme's active site architecture can dramatically alter substrate specificity nih.govpnas.orgpnas.org. For example, a single amino acid substitution in the active site of a dipeptide epimerase was shown to change its specificity from negatively charged dipeptides (like Ala-Glu) to hydrophobic or positively charged ones nih.govpnas.org. The presence of specific residues in the active site, such as Arginine coordinating the Glutamate side chain of a substrate, is critical for recognition and activity nih.govpnas.org.

The binding dynamics involve the transient formation and breaking of non-covalent interactions as the dipeptide or peptide motif enters and is oriented within the active site. Hydrogen bonds, electrostatic interactions, and hydrophobic contacts all contribute to the binding affinity and the stability of the enzyme-substrate complex nih.govmdpi.com. The precise positioning of the substrate relative to the catalytic residues is crucial for efficient catalysis nih.gov. For example, studies on aminopeptidase (B13392206) A showed that a Threonine residue in the active site plays a key role in substrate specificity for N-terminal acidic amino acids by ensuring optimal substrate positioning through hydrogen bonding nih.gov.

The specificity for dipeptides can be quite strict, with enzymes showing strong preferences for particular amino acids at specific positions within the dipeptide sequence nih.gov. The chemical nature of the side chains, their charge, polarity, and hydrophobicity, along with their spatial arrangement, are key determinants of whether a dipeptide or peptide motif will be recognized and bound by a particular enzyme nih.govnih.gov.

Catalytic Mechanisms Influenced by Thr and Glu Proximity

The proximity of Threonine (Thr) and Glutamic acid (Glu) residues can play significant roles in the catalytic mechanisms of enzymes. Amino acid side chains, including the hydroxyl group of threonine and the carboxyl group of glutamate, contribute to chemical catalysis through various interactions such as hydrogen bonding and electrostatic interactions. These residues can act as acid-base catalysts, nucleophiles, or electrophiles within the enzyme active site. oup.com

Studies on enzyme active sites have revealed the importance of cooperative interactions between amino acids for protein function. For instance, in CTX-M β-lactamase, substrate-specific epistasis was observed between mutations at Glu166 and Thr235. pnas.org The identity of Thr235 in the wild-type enzyme is crucial for positioning the substrate cefotaxime, allowing Glu166 to be correctly oriented to deprotonate a water molecule during acyl-enzyme hydrolysis. pnas.org This highlights how the specific positioning and interaction between Thr and Glu residues can be critical for catalytic activity.

In retroaldolase design, the carboxylic acid side chain of glutamic acid can function as a general acid/base, while a serine or threonine residue can provide additional hydrogen-bonding interactions within the active site. nih.gov These residues can activate the substrate and stabilize transition states and intermediates through hydrogen bonding and acid-base chemistry. nih.gov

Research on L-threonine aldolases (TAs) indicates that the catalytic mechanism likely involves a retro-aldol cleavage, requiring a catalytic base to abstract a proton from the hydroxyl group of the substrate. nih.gov While histidine residues have been implicated as catalytic bases in some TAs, the specific roles of residues like threonine and glutamate in the immediate vicinity can influence substrate recognition and the catalytic process. nih.govsci-hub.se For example, in the L-threonine transaldolase ObiH, a unique active site configuration involves a glutamate residue near the cofactor, and molecular dynamics simulations suggest structural rearrangements involving residues like glutamate upon substrate binding. sci-hub.se

Mutations of active site residues, such as glutamate, in enzymes like insulin-degrading enzyme (IDE) can alter the cleavage profile for peptide substrates, indicating the direct involvement of these residues in determining substrate specificity and catalytic outcome. nih.gov

Post-Translational Modification Hypotheses for this compound Motifs

Post-translational modification, particularly phosphorylation, is a crucial regulatory mechanism in cellular processes. kinexus.cathermofisher.com While phosphorylation primarily occurs on serine, threonine, and tyrosine residues in eukaryotic cells, the presence and influence of adjacent residues like glutamic acid within a motif can impact this modification. kinexus.cathermofisher.com

Phosphorylation of Threonine Residues within this compound-X Motifs

Threonine residues are common sites for phosphorylation, a modification catalyzed by protein kinases. kinexus.cathermofisher.com The addition of a phosphate (B84403) group adds negative charge to the amino acid side chain. reddit.comwikipedia.org While the specific motif this compound-X (where X is any amino acid) is not as widely documented as motifs like this compound-Tyr, studies on phosphorylation within similar contexts provide insight.

The this compound-Tyr motif, for instance, is known to undergo double phosphorylation at both the threonine and tyrosine residues in certain proteins, such as ERK 1 and 2 and ERK 8. oup.comnih.gov This phosphorylation is regulated by specific kinases, like MEK or MEK-like kinases, which are dual-specificity kinases targeting both threonine and tyrosine residues within this motif. oup.com The phosphorylation of the this compound-Tyr motif has been associated with various cellular processes, including human sperm capacitation. oup.comnih.gov

While direct research specifically on the phosphorylation of a threonine within a this compound-X motif (excluding the Tyr) is less prevalent in the provided results, the principles of kinase recognition and the influence of surrounding residues on phosphorylation sites are relevant. Kinase specificity is often determined by the amino acid sequence surrounding the phosphorylation site. plos.org

Influence of Glutamic Acid on Phosphorylation Site Recognition

Glutamic acid, with its negatively charged carboxyl group, can influence the recognition and phosphorylation of nearby threonine residues. The presence of acidic residues like glutamate near a potential phosphorylation site can affect the interaction with protein kinases and phosphatases, which are the enzymes that add and remove phosphate groups, respectively. kinexus.cathermofisher.com

In some cases, negatively charged amino acids like aspartic acid and glutamic acid can mimic the phosphorylated state of a protein due to their negative charge. reddit.comnih.govacs.org This suggests that the presence of glutamate near a threonine could potentially influence how kinases or phosphatases interact with that region, either by mimicking a phosphorylated state or by altering the local electrostatic environment.

Studies on bacterial protein kinases, such as prkC, have investigated the sequence preferences around phosphorylation sites. While some studies indicate that negative residues like aspartic acid and glutamic acid were not enriched around prkC-specific phosphorylation sites, this highlights that the influence of glutamate is context-dependent and specific to the kinase involved. plos.org

Furthermore, the evolution of phosphorylation sites can involve changes from acidic residues like aspartate and glutamate to phosphorylatable residues like serine, threonine, and tyrosine. nih.gov This evolutionary link suggests a functional relationship and potential for mimicry or influence between acidic residues and phosphorylated sites. The interaction between acidic residues and basic residues through salt bridges can be altered by phosphorylation, suggesting that phosphorylation can conditionally restore or modify these interactions. wikipedia.orgnih.gov

Hypothetical Transport Mechanisms Across Biological Membranes

The transport of dipeptides like this compound across biological membranes can occur through various mechanisms, primarily involving carrier-mediated transport and, to a lesser extent, passive diffusion.

Carrier-Mediated Transport of Dipeptides

Carrier-mediated transport is a major mechanism for the uptake of dipeptides in biological systems. ontosight.aiebi.ac.ukutah.edulumenlearning.com This process involves specific transporter proteins embedded in the cell membrane that facilitate the movement of dipeptides across the lipid bilayer. ontosight.aiebi.ac.uk These transporters are found in various organisms and play crucial roles in nutrient uptake and cellular homeostasis. ontosight.ai

Dipeptide transporters exhibit broad substrate specificity, meaning they can transport a variety of dipeptides. acs.orgnih.govbachem.com The transport process typically involves the binding of the dipeptide to the transporter, followed by a conformational change in the transporter that translocates the dipeptide across the membrane. ontosight.ai This process can be driven by concentration gradients or coupled to the movement of other ions, such as protons (symport). ontosight.ainih.govphysiology.org For example, the uptake of alanyl-alpha-glutamate in Lactococcus lactis is an electrogenic process transported in symport with two protons. nih.gov

In the human intestine, the intestinal oligopeptide transporter PepT1 is a key carrier responsible for the absorption of di- and tripeptides from the lumen into enterocytes. lumenlearning.combachem.comjove.comnih.gov Similarly, PepT2 is involved in the re-absorption of di- and tripeptides in the renal tubules. bachem.com These transporters are saturable, indicating a limited number of binding sites, and their activity can be influenced by factors like pH. jove.comnih.govjci.org Studies have shown that dipeptide transport in the jejunum exhibits characteristics of carrier-mediated transport, with saturable kinetics and competitive inhibition by other dipeptides. jci.org

While specific transport studies on this compound were not found in the provided results, dipeptides in general are known substrates for these carrier systems. The structural characteristics of this compound, being a dipeptide with charged side chains (from glutamic acid) and a polar hydroxyl group (from threonine), would likely favor carrier-mediated transport over simple passive diffusion, especially across membranes with specific peptide transporters.

Passive Diffusion Considerations for this compound

Passive diffusion involves the movement of a substance across a membrane down its concentration gradient without the assistance of membrane proteins. lumenlearning.com This process is typically favored by small, nonpolar, and uncharged molecules that can readily pass through the lipid bilayer. lumenlearning.commdpi.com

Dipeptides, including this compound, are relatively small molecules. However, the presence of charged groups (the free amino and carboxyl termini, and the acidic side chain of glutamic acid) and the polar hydroxyl group of threonine at physiological pH would render this compound significantly polar and charged. nih.govtulane.edu This polarity and charge would generally hinder its ability to freely diffuse across the hydrophobic lipid bilayer of biological membranes. lumenlearning.commdpi.com

Structural and Conformational Studies of Thr Glu

Theoretical Conformational Analysis of the Thr-Glu Dipeptide

Theoretical analysis of the this compound dipeptide focuses on identifying its stable conformations by examining the rotational freedom around its single bonds. This involves characterizing the preferred torsional angles and the non-covalent interactions, such as hydrogen bonds, that stabilize specific spatial arrangements.

The conformation of the this compound dipeptide is defined by a set of torsional (dihedral) angles along its backbone and within its side chains. The backbone conformation is described by the phi (Φ, C'-N-Cα-C') and psi (Ψ, N-Cα-C'-N) angles, which are visualized on a Ramachandran plot to identify sterically allowed regions. wenglab.org The flexibility of the Threonine and Glutamic acid side chains is described by their respective chi (χ) angles.

The side chains of amino acids tend to adopt specific, low-energy conformations known as rotamers, which correspond to staggered arrangements around the sp3-hybridized carbon-carbon bonds. fccc.edu These rotameric states are typically described as gauche+ (g+), trans (t), and gauche- (g-), corresponding to χ angles of approximately +60°, 180°, and -60° (or 300°), respectively. fccc.eduresearchgate.net

For the this compound dipeptide, the key side-chain torsional angles are:

Threonine (Thr): One primary torsional angle, χ1, which describes the rotation around the Cα-Cβ bond. The hydroxyl group (OG1) and methyl group (CG2) on the Cβ atom influence the preferred rotameric state. fccc.edu

Glutamic acid (Glu): Three torsional angles, χ1, χ2, and χ3. The χ1 and χ2 angles are generally considered rotameric, adhering to the g+, t, and g- states. fccc.edu However, the terminal χ3 angle, which involves rotation around an sp3-sp2 bond, exhibits a broader, non-rotameric distribution of values. fccc.edunih.gov

The combination of these backbone and side-chain torsional angles results in a large number of possible conformers for the dipeptide. Theoretical conformational analysis aims to identify the most energetically favorable of these states.

Amino Acid ResidueTorsional AngleRotameric StateApproximate Dihedral Angle
Threonine (Thr)χ1 (N-Cα-Cβ-Oγ1)g++60°
t180°
g--60° (300°)
Glutamic Acid (Glu)χ1 (N-Cα-Cβ-Cγ)g++60°
t180°
g--60° (300°)
χ2 (Cα-Cβ-Cγ-Cδ)g++60°
t180°
g--60° (300°)
χ3 (Cβ-Cγ-Cδ-Oε1)Non-rotamericBroad distribution

Intramolecular hydrogen bonds are non-covalent interactions that occur within a single molecule, playing a crucial role in stabilizing specific conformations. fiveable.melibretexts.org In the this compound dipeptide, several potential intramolecular hydrogen bonds can form, significantly influencing its conformational landscape. These bonds can arise from interactions between:

Backbone atoms: A common motif in peptides is the formation of a hydrogen bond between the carbonyl oxygen of one residue and the amide hydrogen of a subsequent residue, which can lead to turn-like structures. nih.gov Studies on similar dipeptides have shown that conformations can be stabilized by C5 hydrogen-bonded rings, where the backbone forms a ring involving five atoms (NH---O=C). nih.gov

Side chain and backbone atoms: The hydroxyl group (-OH) of the Threonine side chain can act as a hydrogen bond donor or acceptor, interacting with the peptide backbone's amide or carbonyl groups. Similarly, the carboxylic acid group (-COOH) of the Glutamic acid side chain contains both donor (O-H) and acceptor (C=O) sites that can interact with the backbone.

Side chain and side chain atoms: A direct hydrogen bond can form between the Threonine hydroxyl group and the Glutamic acid carboxyl group. The formation of such a bond would depend on the specific rotameric states of both side chains, which must bring the donor and acceptor groups into close proximity.

The presence and strength of these hydrogen bonds are critical in determining the relative stability of different conformers. fiveable.memdpi.com

Interaction TypePotential H-Bond DonorPotential H-Bond AcceptorPotential Stabilized Structure
Backbone-BackboneAmide N-H (Glu)Carbonyl C=O (Thr)β-turn or folded conformations
Side Chain-BackboneThr Side Chain (-OH)Backbone C=O or N-HStabilized side-chain rotamers
Glu Side Chain (-COOH)Backbone C=O or N-H
Side Chain-Side ChainThr Side Chain (-OH)Glu Side Chain (C=O or -OH)Compact, folded conformations

Computational Modeling of this compound

Computational modeling provides powerful tools to explore the structural dynamics and energetic properties of the this compound dipeptide in various environments. Techniques such as molecular dynamics simulations, quantum mechanical calculations, and docking studies offer complementary insights into its behavior.

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic behavior of this compound, providing a detailed picture of its conformational landscape in different environments. mdpi.com

In a typical MD simulation of this compound in an aqueous solution, the dipeptide is placed in a box of explicit water molecules. The simulation tracks the trajectory of every atom, revealing:

Conformational Flexibility: How the backbone and side-chain torsional angles fluctuate over time, and the transitions between different rotameric states.

Solvation Effects: The formation and breaking of hydrogen bonds between the dipeptide and surrounding water molecules, which influences its conformational preferences. acs.org

Free Energy Landscapes: Advanced MD techniques, such as umbrella sampling, can be used to calculate the free energy profile associated with conformational changes or transport processes, identifying the most stable states and the energy barriers between them. mdpi.com

MD simulations are also invaluable for studying this compound in more complex biological environments, such as in the binding pocket of a receptor or near a cell membrane, providing insights into the specific interactions that govern its biological activity. nih.gov

MD Simulation ComponentDescriptionInformation Gained for this compound
System Setup The this compound dipeptide is placed in a simulation box, typically solvated with water and ions to mimic physiological conditions.Provides a realistic environment to study behavior.
Force Field A set of empirical energy functions and parameters used to calculate the forces between atoms.Defines the energetic properties of the dipeptide and its interactions.
Simulation Run Newton's equations of motion are integrated over time for tens to hundreds of nanoseconds.Generates a trajectory of atomic positions and velocities.
Trajectory Analysis Analysis of the simulation output to measure properties like RMSD, RMSF, hydrogen bonds, and torsional angle distributions. youtube.comReveals conformational stability, local flexibility, and key intramolecular and intermolecular interactions.

Quantum Mechanical (QM) calculations are used to solve the Schrödinger equation for a molecule, providing a fundamental description of its electronic structure. northwestern.edu These methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF), offer high accuracy and are essential for understanding the intrinsic properties of the this compound dipeptide, independent of environmental effects. nih.govarxiv.org

For this compound, QM calculations can be employed to:

Determine Optimized Geometries: Find the lowest-energy conformations with high precision, accurately predicting bond lengths and angles.

Analyze Electronic Properties: Calculate the distribution of electron density, determine partial atomic charges, and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is critical for predicting the dipeptide's reactivity. youtube.com

Calculate Vibrational Frequencies: Predict the infrared spectrum of the molecule, which can be compared with experimental data to validate the calculated structure.

Model Reaction Mechanisms: Investigate the energy barriers and transition states for chemical reactions involving the dipeptide, such as peptide bond hydrolysis or side-chain modifications.

QM Calculation OutputDescriptionRelevance to this compound
Optimized Geometry The lowest-energy 3D arrangement of atoms.Provides a precise structural model of the most stable conformer(s).
Partial Atomic Charges The distribution of electron density across the molecule.Helps predict electrostatic interaction sites for binding or catalysis.
Molecular Orbitals (HOMO/LUMO) The energy levels of the outermost electrons.Indicates susceptibility to electrophilic/nucleophilic attack and chemical reactivity.
Reaction Energy Profile The energy changes that occur during a chemical reaction.Elucidates the feasibility and mechanism of potential chemical transformations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex. youtube.comyoutube.com Docking studies are instrumental in understanding how this compound might interact with a biological target, such as an enzyme active site or a cell surface receptor.

The docking process typically involves:

Preparation of Structures: High-resolution 3D structures of both the this compound ligand and the receptor protein are prepared. The conformational flexibility of the this compound side chains is often taken into account. youtube.com

Sampling of Poses: A docking algorithm systematically samples a large number of possible binding poses of this compound within a defined binding site on the receptor.

Scoring and Ranking: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com The poses are then ranked, with the top-ranked pose representing the most likely binding mode.

From a docking study, one can identify the key amino acid residues in the receptor that interact with this compound and the nature of these interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts). nih.govacs.org This information is foundational for understanding the molecular basis of the dipeptide's biological function and for designing molecules that could mimic or block its activity.

Docking Study StageObjectiveOutcome for this compound
Preparation Generate 3D structures for the this compound ligand and the target receptor.Accurate input structures for the simulation.
Sampling Explore possible binding orientations and conformations of this compound in the receptor's binding site.A diverse set of potential binding poses.
Scoring Estimate the binding free energy for each pose to rank them.A predicted binding affinity and identification of the most favorable binding mode.
Analysis Analyze the interactions (H-bonds, electrostatic, etc.) in the top-ranked pose.Hypothesis about which receptor residues are critical for binding this compound. nih.gov

Spectroscopic Characterization (Theoretical and Methodological)

The theoretical and methodological application of spectroscopic techniques is indispensable for a detailed understanding of the structural and conformational properties of the dipeptide this compound. Computational chemistry, particularly methods rooted in quantum mechanics, provides a framework for predicting and interpreting spectroscopic data, offering insights that are often inaccessible through experimental means alone.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis (Theoretical Application)

Theoretical vibrational spectroscopy, utilizing methods like Density Functional Theory (DFT), is a powerful tool for analyzing the structure of this compound. mdpi.comresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix can be constructed, the diagonalization of which yields the vibrational frequencies and normal modes of the molecule. nih.gov These predicted frequencies can then be correlated with experimental Infrared (IR) and Raman spectra to provide a detailed assignment of the observed vibrational bands. mdpi.comnih.gov

The vibrational spectrum of a peptide is highly sensitive to its conformation. mdpi.com Key regions of the spectrum, such as the Amide I, II, and III bands, serve as fingerprints for the peptide backbone structure. The Amide I band (typically 1600–1700 cm⁻¹), which is primarily associated with the C=O stretching vibration of the peptide bond, is particularly sensitive to secondary structure and hydrogen bonding. mdpi.comresearchgate.net The Amide II band (around 1500-1600 cm⁻¹) arises from a combination of N-H in-plane bending and C-N stretching, while the Amide III band is a more complex mix of vibrations. mdpi.com

Theoretical calculations allow for the precise assignment of these and other modes, including the stretching and bending vibrations of the threonine and glutamic acid side chains. By simulating the IR and Raman spectra for different possible conformers of this compound, one can determine which structure best matches the experimental data. DFT calculations can predict not only the frequencies but also the IR intensities and Raman activities for each mode, aiding in the comprehensive interpretation of the spectra. nih.govnih.gov

Below is a table of representative theoretical vibrational frequencies for a plausible conformation of this compound, calculated using DFT methods. These values illustrate how specific molecular motions are assigned to spectral regions.

Nuclear Magnetic Resonance (NMR) Studies for Conformational Elucidation (Theoretical Application)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier experimental technique for determining the three-dimensional structure of peptides in solution. uni-freiburg.demdpi.com The theoretical application of NMR involves the computational prediction of NMR parameters, such as chemical shifts and coupling constants, for various potential conformations of this compound. auremn.org.bracs.org

Computational methods, particularly DFT combined with approaches like the gauge-including atomic orbital (GIAO) method, can accurately predict the ¹H and ¹³C chemical shifts for a given molecular geometry. acs.org The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is, in turn, dictated by the peptide's conformation. nih.govlibretexts.org By generating a library of possible this compound conformers through molecular dynamics or other sampling methods and then calculating the NMR chemical shifts for each, a theoretical ensemble can be created. nih.gov Comparing the average predicted chemical shifts from this ensemble with experimentally measured values allows for the identification of the most probable solution-state conformation(s). mdpi.comresearchgate.net

Furthermore, scalar (J) coupling constants, particularly the three-bond coupling between the amide proton and the alpha-proton (³J_HNHα), provide crucial information about the backbone dihedral angle φ. mdpi.com The relationship between these parameters is described by the Karplus equation. Theoretical models can calculate these dihedral angles for candidate structures, which can then be used to predict J-coupling constants for comparison with experimental results. mdpi.com Similarly, the Nuclear Overhauser Effect (NOE), which depends on the through-space distance between protons, can be theoretically predicted from a model structure and compared to experimental data to refine the conformational model. uni-freiburg.denih.gov

The following table presents hypothetical, theoretically calculated ¹H and ¹³C chemical shifts for a specific conformation of this compound, illustrating the data used to correlate structure with NMR spectra.

Terahertz Spectroscopy for Low-Frequency Vibrations (Theoretical Application)

Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (roughly 0.1 to 3 THz, or 3 to 100 cm⁻¹), is an emerging technique for studying the low-frequency vibrational modes of biomolecules. yale.edumdpi.com These low-frequency modes are not localized to specific bonds but rather correspond to collective, delocalized motions of the entire molecule or large portions of it, such as torsional motions of the backbone and side chains, and intermolecular vibrations in the crystalline state. researchgate.netmdpi.com These collective modes are exquisitely sensitive to the molecule's global conformation and packing environment. mdpi.comrsc.org

Due to the complex and delocalized nature of these vibrations, theoretical calculations are essential for the interpretation of THz spectra. yale.eduresearchgate.net Solid-state Density Functional Theory (DFT) is the primary computational method used to simulate and assign the low-frequency modes of peptides in their crystalline form. researchgate.net The calculations can accurately reproduce experimental THz spectra and provide a detailed description of the atomic motions that contribute to each absorption peak. yale.edu This allows researchers to understand how subtle changes in conformation or intermolecular interactions, such as hydrogen bonding, manifest in the THz region. researchgate.netrsc.org

For a dipeptide like this compound, theoretical THz spectroscopy can reveal unique fingerprints corresponding to its specific three-dimensional structure and crystal lattice vibrations. mdpi.com This approach enables the differentiation between different polymorphic forms and provides a deeper understanding of the molecule's flexibility and dynamics. yale.edu

An illustrative table of theoretically calculated low-frequency modes for crystalline this compound is provided below, demonstrating the types of collective motions observed in the terahertz range.

Mentioned Compounds

Analytical Methodologies for Thr Glu Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a crucial role in isolating Thr-Glu from complex mixtures and quantifying its presence. Different chromatographic modes are employed based on the sample matrix and the required level of separation.

High-Performance Liquid Chromatography (HPLC) with various detection methods

HPLC is a widely used technique for the analysis of amino acids and peptides, including dipeptides like this compound. It offers high resolution and can be coupled with various detectors. HPLC methods for amino acid analysis often involve pre- or post-column derivatization to enhance detectability, particularly with UV detectors researchgate.netjocpr.comgoogle.com. For instance, o-phthaldialdehyde and 9-fluorenylmethyl chloroformate have been used as derivatization reagents in HPLC methods for amino acid analysis in feed samples researchgate.net. Reversed-phase HPLC with octadecylsilane-bonded silica (B1680970) gel columns and phenyl isothiocyanate as a pre-column derivatization reagent has been described for the analysis of compound amino acid and dipeptide injections, utilizing a UV detector set between 244-264 nm google.com. Some HPLC methods aim for the analysis of amino acids without derivatization, often employing HILIC columns jocpr.comacs.org. Gradient elution with mobile phases containing acetonitrile (B52724) and phosphate (B84403) buffer at a controlled pH is common in HPLC for amino acid separation jocpr.comacs.org.

Gas Chromatography (GC) Considerations for Derivatized this compound

Gas Chromatography is another technique applicable to amino acid analysis, although it typically requires derivatization due to the polar nature of amino acids and peptides to increase volatility and improve chromatographic behavior sigmaaldrich.commdpi.com. Derivatization replaces active hydrogens on functional groups like hydroxyl, amine, and thiol with nonpolar moieties sigmaaldrich.com. Common derivatization reagents for GC include silylation agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which form tert-butyl dimethylsilyl (TBDMS) derivatives sigmaaldrich.com. While TBDMS derivatives offer better stability, their higher molecular weight can lead to longer elution times sigmaaldrich.com. Two-step derivatization procedures, such as esterification followed by acylation with reagents like pentafluoropropionic anhydride, are also employed for GC-MS analysis of amino acids in biological samples mdpi.comnih.gov. The choice of column, such as a short, narrow bore capillary column, can help reduce analysis time for these derivatives sigmaaldrich.com.

Ion-Exchange Chromatography Applications

Ion-exchange chromatography (IEC) is a classical method for the separation and determination of amino acids and peptides based on their charge characteristics cabidigitallibrary.orgcore.ac.ukharvardapparatus.comlcms.cz. This technique is particularly effective for separating molecules with different isoelectric points or charged isoforms harvardapparatus.comlcms.cz. Amino acids and peptides possess ionizable groups (e.g., amino and carboxyl termini, acidic and basic side chains), and their net charge depends on the pH of the surrounding solution harvardapparatus.comlcms.cz. IEC involves the reversible adsorption of charged molecules to immobilized charged groups on a stationary phase harvardapparatus.comlcms.cz. Elution is typically achieved by increasing the ionic strength of the mobile phase, which displaces the bound molecules from the stationary phase harvardapparatus.comlcms.cz. Cation-exchange chromatography, which uses negatively charged stationary phases, is commonly employed for separating amino acids and peptides that are positively charged at the working pH harvardapparatus.commissouri.edu. Post-column derivatization with ninhydrin (B49086) is often coupled with IEC for detection and quantification of amino acids cabidigitallibrary.orgmissouri.edu.

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass Spectrometry provides powerful capabilities for identifying and determining the structure of this compound based on its mass-to-charge ratio and fragmentation pattern.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

Tandem mass spectrometry (MS/MS) is a key technique for sequencing peptides and verifying their amino acid composition and order nih.govresearchgate.netmanchester.ac.uklibretexts.org. In MS/MS, a precursor ion (in this case, protonated or deprotonated this compound) is selected and fragmented, typically through collision-induced dissociation (CID) libretexts.org. The resulting fragment ions are then analyzed in a second mass analyzer libretexts.org. The fragmentation of peptides in MS/MS generates characteristic ions (b-ions and y-ions) that correspond to cleavages along the peptide backbone nih.gov. By analyzing the mass differences between these fragment ions, the amino acid sequence of the peptide can be deduced nih.govresearchgate.net. This is particularly useful for confirming the this compound sequence within a larger peptide or for analyzing the dipeptide itself. MS/MS can be performed using various mass analyzer configurations, including triple quadrupoles and ion traps libretexts.org. De novo sequencing, which determines the amino acid sequence directly from the MS/MS spectrum without a database search, is also possible researchgate.net.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS), such as that provided by Orbitrap or time-of-flight (TOF) mass analyzers, is essential for obtaining precise mass measurements of this compound mdpi.commdpi.comtandfonline.com. Precise mass determination allows for the calculation of the elemental composition of the molecule, which is crucial for confirming its identity and distinguishing it from other molecules with similar nominal masses lcms.cz. HRMS provides a high level of mass accuracy, enabling the confident identification of this compound based on its exact mass uni.lu. This is particularly important in complex biological samples where numerous molecules are present. Coupling HRMS with chromatographic techniques like HPLC or UPLC enhances its ability to analyze specific compounds within a mixture mdpi.comtandfonline.com.

Advanced Spectroscopic Methods for Molecular Characterization (Methodological Development)

Advanced spectroscopic methods play a crucial role in the comprehensive characterization of this compound and peptides containing these residues. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Circular Dichroism (CD), and vibrational spectroscopies (Infrared and Raman) provide insights into structure, conformation, dynamics, and interactions.

NMR spectroscopy is a powerful tool for determining the structure and conformation of peptides in solution. Studies on peptides containing Thr and Glu residues have utilized various 2D NMR experiments, including DQF-COSY, TOCSY, ROESY, NOESY, and HSQC, for sequential assignment and the identification of through-space and through-bond correlations mdpi.com. These methods help in understanding the backbone and side-chain conformations. Methodological developments in NMR include specific isotopic labeling strategies, such as the introduction of ¹³C methyl groups into highly deuterated proteins, which is particularly useful for studying large protein complexes and can be applied to Thr residues nih.govresearchgate.net. NMR has been used to study milk protein sequences containing this compound-Glu-Val-Lys, focusing on secondary structure, cation binding, and aggregation mdpi.com. Conformational states, including α-helix, unordered, and extended structures, have been identified in such sequences using NMR mdpi.com.

Mass Spectrometry, particularly in tandem configurations (MS/MS), is indispensable for the identification, sequencing, and quantitative analysis of peptides. MS-based proteomics routinely involves the digestion of proteins into peptides, which are then analyzed by techniques like LC-MS/MS eastport.cznih.gov. This allows for the identification of amino acid sequences. MS can also be used to determine the N-terminal sequences of peptides, even those with modified N-termini like pyroglutamic acid, followed by sequences that can include Thr and Val uu.nl. LC-MS/MS with chiral derivatization has been employed to determine the presence and content of D- and L-amino acids, including Thr and Glu, in complex samples like foodstuffs mdpi.com. Tandem mass spectra can be used for structure validation of dipeptides diva-portal.org.

Circular Dichroism (CD) spectroscopy is widely used to determine the secondary structure content of peptides and proteins in solution royalsocietypublishing.orgnih.govntu.edu.sg. CD spectra in the far-UV region (190-250 nm) are sensitive to the polypeptide backbone conformation (e.g., α-helix, β-sheet, random coil) ntu.edu.sg. CD can also be used to study conformational changes induced by environmental factors or interactions ntu.edu.sg. Studies involving amino acid substitutions, including at Glu positions within proteins, have utilized CD to assess the impact on conformation nih.gov. Furthermore, CD spectroscopy has been explored for the quantitative determination of L- and D-amino acids in enantiomeric mixtures royalsocietypublishing.org.

Vibrational spectroscopies, such as Infrared (IR) and Raman spectroscopy, provide information about the vibrational modes of molecules, which are sensitive to their chemical structure and conformation acs.org. The frequencies and intensities of amide bands in IR and Raman spectra can be correlated with backbone dihedral angles, offering insights into conformational preferences of dipeptides acs.org. ATR-IR spectroscopy, an in situ technique, has been applied to study the adsorption of amino acids like glutamic acid on surfaces, revealing different adsorbed species and pH-dependent adsorption behavior nih.gov. FTIR has also been used in combination with NMR and molecular modeling for conformational studies of peptides mdpi.com.

Emerging spectroscopic techniques, such as Terahertz (THz) spectroscopy, are also being explored for studying protein dynamics and identifying amino acids and peptides researchgate.netmdpi.com. THz absorption spectra can provide information on collective modes and intermolecular vibrations, including hydrogen bonds mdpi.com.

While direct spectroscopic data specifically for the this compound dipeptide is limited in the provided search results, studies on related dipeptides, such as Tryptophanyl-Glutamic Acid (Trp-Glu), demonstrate the application of advanced spectroscopic methods like fluorescence spectroscopy coupled with molecular dynamics simulations to understand conformational effects on fluorescence properties nih.govnih.gov. These studies highlight how spectroscopic data can be combined with computational approaches for a deeper understanding of dipeptide behavior. Fluorescence emission spectra and time-resolved measurements have been collected for different charged species of Trp-Glu to correlate with conformational data from simulations nih.govnih.gov.

Bioinformatic and Chemoinformatic Tools for Data Analysis and Prediction

Bioinformatic and chemoinformatic tools are essential for analyzing the complex data generated from experimental studies and for predicting the properties, structures, and interactions of peptides like this compound. These computational approaches complement spectroscopic methods by providing frameworks for data integration, analysis, and hypothesis generation.

Bioinformatics encompasses a range of computational techniques applied to biological data, including amino acid sequences and protein structures. Tools are available for sequence analysis, predicting physicochemical properties (like molecular weight and isoelectric point), secondary and tertiary structure prediction, and analyzing evolutionary relationships cabidigitallibrary.orgaustinpublishinggroup.comresearchgate.net. For peptides and proteins containing Thr and Glu, bioinformatics can be used to analyze their prevalence in different protein families, identify potential post-translational modification sites, and predict structural features based on sequence cabidigitallibrary.orgresearchgate.netnih.gov. Bioinformatic analysis has been used to study the amino acid composition of proteins, including the frequency of Thr and Glu residues cabidigitallibrary.orgnih.gov. Tools can predict features like signal peptides or transmembrane domains within larger protein sequences containing these residues researchgate.net. Furthermore, bioinformatics is used to analyze protein-protein interaction networks and predict molecular links between proteins based on experimental data peerj.comnih.gov. This can be relevant for understanding how peptides containing Thr and Glu might interact with other biological molecules.

Chemoinformatics focuses on the use of computational methods to handle chemical information. This includes tools for managing chemical structures, calculating molecular descriptors, analyzing chemical diversity, and performing virtual screening acs.orgresearchgate.nethitgen.comnih.gov. Chemoinformatic tools are widely used in drug discovery and chemical biology to analyze libraries of compounds, predict their properties, and identify potential interactions with biological targets acs.orgresearchgate.nethitgen.comnih.gov. While this compound is a simple dipeptide, chemoinformatic approaches could be applied to analyze its physicochemical properties, predict its behavior in different environments, or screen for molecules that interact with it. Software platforms integrate various chemoinformatic algorithms for data analysis and visualization researchgate.net. These tools can assist in making informed decisions about chemical structures and their potential biological relevance hitgen.com.

Molecular modeling, often considered a part of both bioinformatics and chemoinformatics, involves simulating the behavior and interactions of molecules at an atomic level igem.wiki. Techniques like molecular dynamics (MD) simulations are used to study the conformational flexibility and dynamics of peptides in solution nih.govnih.govacs.org. MD simulations have been coupled with fluorescence spectroscopy to understand the relationship between conformation and fluorescence properties in dipeptides like Trp-Glu nih.govnih.gov. These simulations can reveal preferred dihedral angles and the influence of interactions on conformation nih.gov. Molecular docking is another widely used modeling technique to predict the binding poses and affinities of small molecules (including peptides) to target proteins austinpublishinggroup.comacs.orgigem.wikimdpi.com. This can help in understanding how this compound might interact with specific receptors or enzymes. Molecular modeling has been used to identify critical amino acid residues, including Thr and Glu, involved in protein-ligand interactions mdpi.comnih.gov.

The combination of spectroscopic data with bioinformatic and chemoinformatic analyses provides a powerful integrated approach for the comprehensive study of this compound and other peptides. Computational tools can help interpret complex spectra, predict properties that are difficult to measure experimentally, and guide future experimental design. For instance, molecular dynamics simulations can provide a theoretical framework for understanding the conformational ensembles observed through techniques like NMR or CD.

Data from studies on dipeptides like Trp-Glu illustrate the type of findings that can emerge from combining spectroscopic and computational methods. Molecular dynamics simulations of Trp-Glu revealed preferred Chi 1 and Chi 2 dihedral angle pairs, and these conformational preferences were correlated with experimental fluorescence lifetimes and amplitudes nih.govnih.gov.

Table 1: Trp-Glu Conformational and Fluorescence Data

Dipeptide SpeciesPreferred Chi 1 Angles (°)Associated Fluorescence Lifetimes (ns)Corresponding Amplitudes
Trp-Glu (various charged species)60, 180, 300Lifetime 1, Lifetime 2Amplitude 1, Amplitude 2

Note: Specific numerical values for lifetimes and amplitudes vary depending on the charged species and are correlated with the probability distribution of Chi 1 angles. nih.govnih.gov

This example demonstrates how computational predictions of conformation can be validated and refined using experimental spectroscopic data, leading to a more complete understanding of dipeptide behavior.

Future Directions and Emerging Research Avenues for Thr Glu Studies

Development of Novel Synthetic Routes for Stereospecific Thr-Glu Analogues

The precise spatial arrangement of atoms is crucial for the biological activity of peptides. Future research will undoubtedly focus on the development of novel and efficient synthetic routes to produce stereospecific analogues of this compound. Threonine possesses two chiral centers, leading to four possible stereoisomers (L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine), which significantly expands the chemical space for analogue design.

Current peptide synthesis largely relies on solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). schrodinger.com Advances in these methodologies, such as the use of pseudoproline dipeptides to navigate difficult couplings involving threonine, are improving the synthesis of complex peptides. acs.org Future strategies for this compound analogues will likely incorporate these established techniques while also exploring more innovative approaches.

Key areas for future development include:

Enzymatic Synthesis: The use of enzymes, such as ligases, offers a green and highly stereospecific alternative to traditional chemical synthesis. nih.gov Research into identifying or engineering enzymes that can specifically couple various stereoisomers of threonine with glutamic acid or its derivatives will be a significant step forward.

Chemo-enzymatic Strategies: Combining the flexibility of chemical synthesis with the specificity of enzymatic catalysis can provide efficient routes to novel this compound analogues. This could involve the chemical synthesis of modified amino acid precursors that are then enzymatically ligated.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of reaction control, scalability, and safety. acs.org Developing flow-based methods for the synthesis of this compound and its analogues could enable more efficient production for research and potential applications.

A comparison of traditional and emerging peptide synthesis methods is presented in Table 1.

MethodAdvantagesChallengesRelevance to this compound Analogue Synthesis
Solid-Phase Peptide Synthesis (SPPS)Well-established, automatable, suitable for long peptides.Use of protecting groups, potential for aggregation, generation of waste.Applicable for linear and modified this compound peptides.
Liquid-Phase Peptide Synthesis (LPPS)Scalable, allows for purification of intermediates.More labor-intensive for longer peptides.Useful for the large-scale production of specific this compound analogues.
Enzymatic SynthesisHigh stereospecificity, mild reaction conditions, environmentally friendly.Enzyme availability and stability, limited substrate scope.Ideal for creating stereochemically pure this compound analogues.
Flow ChemistryPrecise reaction control, enhanced safety, potential for high throughput.Requires specialized equipment, optimization of reaction parameters.Enables efficient and scalable synthesis of a library of this compound analogues.

Investigation of this compound in Complex Biological Systems (Non-Human Model Systems)

Understanding the biological roles of this compound requires its investigation in complex living systems. While human studies are the ultimate goal for therapeutic applications, non-human model systems provide invaluable insights into fundamental biological processes.

A notable study in the bacterium Corynebacterium glutamicum demonstrated that the addition of threonine-containing dipeptides, such as Thr-Ala and Ala-Thr, led to a significant growth delay and high intracellular accumulation of L-threonine. nih.gov This suggests that dipeptides can be transported into the cell and subsequently hydrolyzed, impacting cellular amino acid homeostasis. Future research could investigate whether this compound has a similar effect and explore the specific transporters and peptidases involved. This could have implications for microbial engineering and the production of amino acids. mdpi.com

Potential non-human model systems for future this compound research include:

Microorganisms: Bacteria like Escherichia coli and Bacillus subtilis, as well as yeast such as Saccharomyces cerevisiae, are powerful tools for studying the transport and metabolism of dipeptides and for elucidating their effects on cellular physiology.

Invertebrates: The fruit fly, Drosophila melanogaster, and the nematode, Caenorhabditis elegans, are well-established models for studying genetics, development, and metabolism, and could be used to investigate the systemic effects of this compound.

Vertebrates: Zebrafish (Danio rerio) offer a transparent model for observing developmental processes and organ function in real-time, while rodent models (mice and rats) are essential for preclinical studies and understanding the physiological effects of dipeptides in mammals.

Integration of Multi-Omics Data for System-Level Understanding of Dipeptide Roles

To gain a comprehensive understanding of the roles of dipeptides like this compound, a systems biology approach is necessary. acs.org This involves the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. acs.org

Metabolomics, the large-scale study of small molecules, is particularly well-suited for investigating the roles of dipeptides. sigmaaldrich.com Recent advances in liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have enabled the identification of numerous dipeptides in biological samples. For instance, a metabolomics study on psoriasis vulgaris identified the dipeptide ThrGly as a potential biomarker. acs.org This highlights the potential for using similar approaches to detect and quantify this compound in various biological contexts and to correlate its levels with different physiological or pathological states.

Future multi-omics studies on this compound could involve:

Metabolomic Profiling: Quantifying the levels of this compound in different tissues and biofluids under various conditions to identify potential biological roles.

Transcriptomic and Proteomic Analysis: Investigating how the presence of this compound affects gene and protein expression to uncover the cellular pathways it influences.

Integrated Network Analysis: Combining multi-omics datasets to build computational models of the biological networks in which this compound participates, providing a holistic view of its function. frontiersin.org

Advancements in Computational Methodologies for Dipeptide Modeling

Computational modeling provides a powerful tool for predicting the structure, dynamics, and interactions of peptides, thereby guiding experimental studies. nih.gov Molecular dynamics (MD) simulations, for example, can reveal the conformational landscape of a dipeptide in solution and how it interacts with other molecules.

A study on the Trp-Glu dipeptide utilized MD simulations to correlate its conformational states with its fluorescence properties. nih.gov This research demonstrated that the dipeptide exists in a set of discrete conformations, and the probability of each conformation is influenced by the charge state of the molecule. Similar computational approaches can be applied to this compound to understand its structural preferences and how these are influenced by factors such as pH and solvent.

Future directions in the computational modeling of this compound include:

Force Field Refinement: Improving the accuracy of the force fields used in MD simulations to better represent the specific properties of modified and non-standard amino acid residues in this compound analogues.

Enhanced Sampling Techniques: Employing advanced simulation techniques, such as metadynamics and replica-exchange MD, to more efficiently explore the conformational space of this compound and its analogues.

Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid QM/MM methods to model chemical reactions involving this compound with high accuracy, such as enzymatic cleavage or formation.

Machine Learning: Applying machine learning algorithms to predict the properties and activities of novel this compound analogues based on their structure, accelerating the design of new functional dipeptides. nih.gov

Exploration of this compound as a Building Block in Synthetic Biology and Bioengineering (Non-Therapeutic Applications)

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov Peptides, with their diverse chemical functionalities, are attractive building blocks for various non-therapeutic applications in synthetic biology and bioengineering. creative-peptides.com

The unique properties of threonine (a hydroxyl group capable of hydrogen bonding and post-translational modifications) and glutamic acid (a negatively charged carboxyl group) make the this compound dipeptide a potentially valuable component for creating novel biomaterials and biosensors.

Potential non-therapeutic applications of this compound include:

Self-Assembling Nanomaterials: Short peptides can self-assemble into well-ordered nanostructures, such as nanofibers and hydrogels. creative-peptides.com The specific combination of hydrophilic (Thr) and charged (Glu) residues in this compound could be exploited to design dipeptides that self-assemble into materials with specific properties for applications in areas like cell culture and tissue engineering.

Biosensors: The glutamic acid residue can interact with metal ions, and this interaction could be modulated by the conformation of the dipeptide. This property could be harnessed to develop this compound-based biosensors for the detection of specific metal ions.

Biocompatible Linkers: The dipeptide could be used as a flexible and biocompatible linker to connect different functional moieties in engineered proteins or other biomolecules.

The exploration of this compound in these areas is still in its infancy, but the foundational principles of synthetic biology and materials science provide a strong basis for future innovation.

Q & A

Q. What are the defining structural features of Thr-Glu, and how are they characterized experimentally?

this compound (C₉H₁₆N₂O₆) is a dipeptide comprising threonine and glutamic acid. Key structural characteristics include:

  • IUPAC Name : 2-(2-amino-3-hydroxybutanamido)pentanedioic acid .
  • Functional Groups : Two carboxylic acids (C-terminus and glutamic acid side chain), a secondary amide, and a hydroxyl group from threonine .
  • Bonding : 32 bonds total, including 3 double bonds (carbonyl groups) and 7 rotatable bonds influencing conformational flexibility .

Q. Experimental Characterization Methods :

  • X-ray Crystallography : Resolves 3D atomic positions; this compound’s rod-and-sphere model highlights bond angles and stereochemistry.
  • NMR Spectroscopy : Identifies proton environments (e.g., hydroxyl at δ 1–5 ppm, amide protons at δ 6–8 ppm) .
  • Mass Spectrometry : Confirms molecular weight (248.23314 g/mol) via ESI-TOF or MALDI-TOF .
Property Value
Molecular FormulaC₉H₁₆N₂O₆
SMILESCC(O)C(N)C(=O)NC(CCC(O)=O)C(O)=O
Rotatable Bonds7
Hydrogen Bond Donors5 (2x -OH, 1x -NH, 2x -COOH)

Q. What methodologies are recommended for synthesizing this compound with high yield and purity?

Solid-Phase Peptide Synthesis (SPPS) :

Resin Activation : Use Fmoc-protected threonine bound to Wang resin.

Deprotection : Remove Fmoc groups with 20% piperidine/DMF.

Coupling : Add Fmoc-Glu(OtBu)-OH using HBTU/HOBt as activators.

Cleavage : Release the peptide with TFA/TIS/water (95:2.5:2.5) to remove side-chain protections .
Purification :

  • Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile gradient).
  • Purity validation via analytical HPLC (>95% area under the curve) .

Q. How can researchers validate the identity and purity of this compound in experimental settings?

  • HPLC : Retention time comparison against a reference standard.
  • FT-IR Spectroscopy : Confirm amide I (1640–1680 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) bands.
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (C: 43.55%, H: 6.50%, N: 11.29%, O: 38.66%) .

Advanced Research Questions

Q. What advanced computational approaches are suitable for modeling this compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Analyze conformational stability in aqueous solutions (e.g., GROMACS with CHARMM36 force field).
  • Quantum Mechanics (QM) : Calculate electron density maps for active sites (e.g., Gaussian 16 at B3LYP/6-31G* level) .
  • Docking Studies (AutoDock Vina) : Predict binding affinity to enzymes like glutamate receptors or proteases.

Data Interpretation : Compare computed binding energies (ΔG) with experimental IC₅₀ values to validate models .

Q. How should conflicting data on this compound’s metabolic pathways be systematically analyzed?

Case Example : Discrepancies in reported degradation rates in hepatic vs. renal tissues.

  • Replication Studies : Standardize assay conditions (pH 7.4, 37°C) across labs.
  • Multi-Omics Integration : Cross-reference proteomics (enzyme expression levels) with metabolomics (substrate/product ratios) .
  • Statistical Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies .

Q. What strategies optimize experimental conditions for studying this compound’s stability under physiological conditions?

  • pH-Dependent Stability Assays : Use phosphate buffers (pH 2–9) to simulate gastrointestinal and systemic environments. Monitor degradation via LC-MS .
  • Temperature Kinetics : Apply Arrhenius equation (k = A·e^(-Ea/RT)) to predict shelf-life at 4°C vs. 25°C .
  • Excipient Screening : Test stabilizers (e.g., trehalose, cyclodextrins) in lyophilized formulations .

Q. Methodological Guidelines :

  • Ensure research questions are specific (e.g., "How does this compound’s hydroxyl group affect hydrogen bonding?") and feasible within resource constraints .
  • Use mixed-methods designs (e.g., combining NMR and MD simulations) to address mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thr-Glu
Reactant of Route 2
Reactant of Route 2
Thr-Glu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.